N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a benzamide moiety, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide typically involves the reaction of 4-methylphenylacetic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 4-methylphenylacetic acid and the amine group of azepane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), halide ions (Cl-, Br-)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
- N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-tert-butyl-benzamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide is unique due to its specific combination of an azepane ring, a benzamide moiety, and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C22H28N2O |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C22H28N2O/c1-18-11-13-19(14-12-18)21(24-15-7-2-3-8-16-24)17-23-22(25)20-9-5-4-6-10-20/h4-6,9-14,21H,2-3,7-8,15-17H2,1H3,(H,23,25) |
InChI Key |
VMOGOPIFUCAPFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCCCCC3 |
Origin of Product |
United States |
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